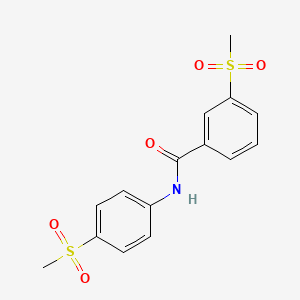

![molecular formula C19H26N2O3S B2589908 4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide CAS No. 324036-87-5](/img/structure/B2589908.png)

4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

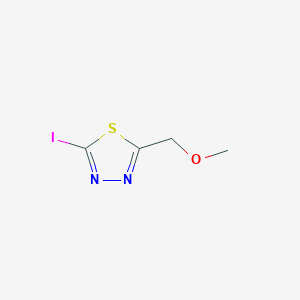

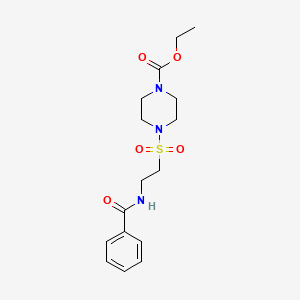

The compound “4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide” is a complex organic molecule. It contains a tricyclo[4.3.1.1(3,8)]undecane moiety, which is a type of polycyclic hydrocarbon with a unique three-ring structure . This moiety is attached to a benzenesulfonyl hydrazide group through a carbonyl linkage. The benzenesulfonyl hydrazide group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclo[4.3.1.1(3,8)]undecane moiety. This moiety is a polycyclic hydrocarbon with a unique three-ring structure . The benzenesulfonyl hydrazide group would add additional complexity to the molecule’s structure.Scientific Research Applications

Transformation into Octahydro-2,5-methano-azulene System

Research has demonstrated the transformation of tricyclic undecadiene systems into new molecular frameworks, such as the octahydro-2,5-methano-azulene system. This process involves successive treatments with sodium amide, potassium hydroxide, LiAlH4, and TsCl, resulting in remarkably clean formations of complex molecular structures (Fráater, 1976).

Access to 4-Homoisotwistane

Another application involves the synthesis of 4-homoisotwistane, a molecule obtained through the intramolecular Diels-Alder reactions of alkenylcyclohexadienes. This synthesis highlights the compound's use as a stable intermediate in acid-catalyzed isomerization processes, leading to the production of methyladamantanes (Takaishi et al., 1974).

Synthesis of Bicyclo[6.2.1]undecane Ring Systems

The compound has been used in synthesizing functionalized bicyclo[6.2.1]undecane derivatives, showcasing its versatility in organic synthesis. Starting with cycloaddition reactions, researchers have developed methods to overcome the resistance to hydrolysis of intermediate lactams, enhancing the efficiency of synthesis processes (Constantino et al., 2003).

Wolff-Kishner Reduction in Twisted Amide Synthesis

An innovative application involves the Wolff-Kishner reduction of a nonresonance stabilized or "twisted" amide. This process leads to the synthesis of benzo-1-aza-adamantane derivatives, demonstrating the compound's utility in producing complex structures without hydrolysis to amino acid derivatives (Bashore et al., 2003).

Intramolecular Photocycloaddition for Skeleton Access

The photochemistry of related compounds has been explored for efficient intramolecular cycloaddition, yielding good yields of oxatricyclo-undecadienes. This research underscores the importance of electron-withdrawing substituents in directing photochemical reactions (AlQaradawi et al., 1992).

properties

IUPAC Name |

N'-(4-methylphenyl)sulfonyltricyclo[4.3.1.13,8]undecane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-13-2-6-17(7-3-13)25(23,24)21-20-18(22)19-10-14-4-5-15(11-19)9-16(8-14)12-19/h2-3,6-7,14-16,21H,4-5,8-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWHVTKPNBOHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CCC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

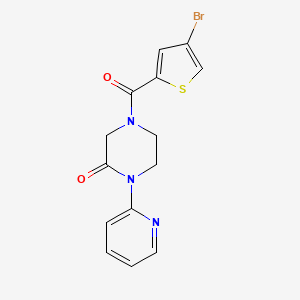

![(3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2589826.png)

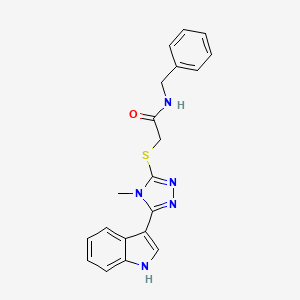

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

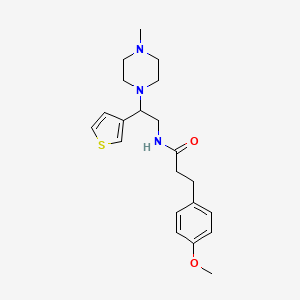

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)

![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)

![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)